Monomethyl fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Monomethyl fumarate (MMF) is a medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and secondary progressive disease []. It is the active metabolite of dimethyl fumarate (DMF), a drug that is converted to MMF in the body []. MMF works by modulating the immune system and may have neuroprotective properties [].

Immunomodulatory Effects:

- MMF is believed to suppress the activation and proliferation of immune cells that contribute to the inflammation and damage seen in MS [].

- Studies suggest it may also affect the migration of these immune cells into the central nervous system [].

Neuroprotective Effects:

- Emerging research suggests MMF may have antioxidant properties that could help protect nerve cells from damage [].

- It might also influence the function of microglia, immune cells in the brain, promoting a more neuroprotective environment [].

Clinical Research and Approval:

- The effectiveness of MMF for treating MS has been established through clinical trials.

- A large, randomized, double-blind, placebo-controlled trial demonstrated that MMF significantly reduced relapse rates in patients with relapsing-remitting MS [].

- Based on this and other studies, MMF (trade name Bafiertam) was approved by the U.S. Food and Drug Administration (FDA) in 2020 for the treatment of relapsing forms of MS in adults [].

Future Research Directions:

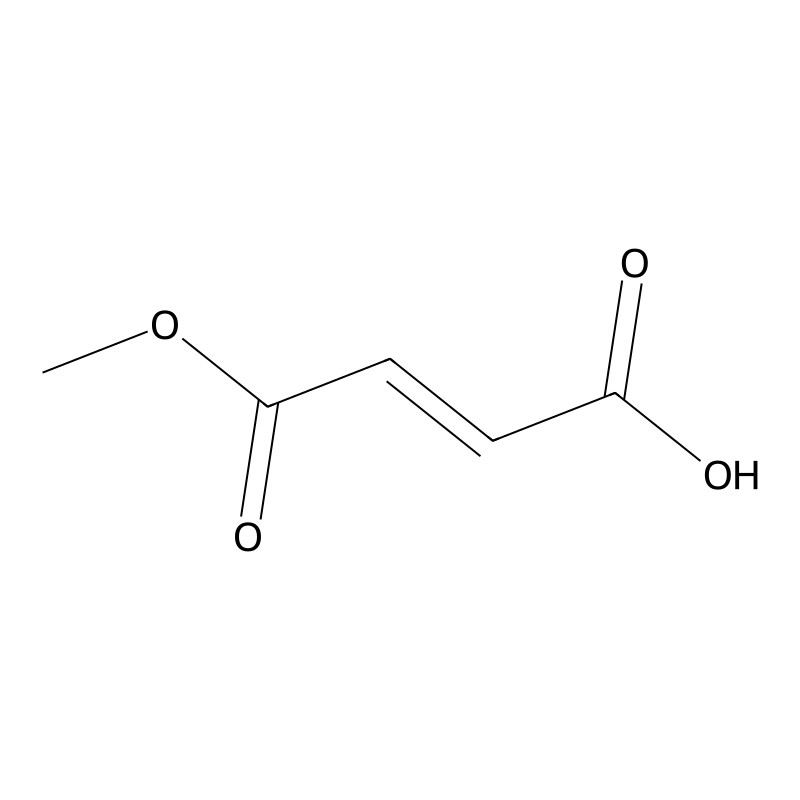

Monomethyl fumarate is an organic compound with the chemical formula . It is a derivative of fumaric acid and is known for its role as a medication primarily used to treat relapsing forms of multiple sclerosis. The compound is marketed under the brand name Bafiertam and is classified as a small molecule with immunomodulatory properties. Monomethyl fumarate functions as a Nuclear factor erythroid 2-related factor 2 activator, which plays a significant role in reducing oxidative stress and inflammation in the body .

- Nrf2 Activation: MMF appears to activate a cellular pathway involving a protein called Nrf2. This activation leads to the production of antioxidant and anti-inflammatory molecules, potentially mitigating the damage caused by MS [].

- Immunomodulation: MMF might also modulate the immune system, potentially reducing the attack on myelin, the protective sheath around nerve fibers that is damaged in MS.

Safety Concerns

MMF can cause gastrointestinal side effects like flushing, nausea, and diarrhea []. Less common side effects include lymphopenia (low white blood cell count) and serious allergic reactions [].

Hazards

MMF is not considered flammable but may decompose upon heating, releasing potentially harmful fumes [].

- Esterification: The reaction between fumaric acid and methanol leads to the formation of monomethyl fumarate.

- Hydrolysis: Under certain conditions, monomethyl fumarate can be hydrolyzed back to fumaric acid and methanol.

- Transesterification: It can react with other alcohols to form different esters.

The synthesis typically involves the alcoholysis of maleic anhydride with methanol, producing monomethyl fumarate through a series of steps that may include heating and the presence of catalysts such as acetyl chloride .

Monomethyl fumarate exhibits several biological activities:

- Immunomodulation: It modulates immune responses by activating the NFE2L2 pathway, which helps protect against oxidative damage.

- Anti-inflammatory Effects: The compound reduces inflammation, making it beneficial in treating multiple sclerosis.

- Neuroprotection: By decreasing oxidative stress, it may help prevent nerve damage associated with neurodegenerative diseases.

Common side effects include flushing, abdominal pain, diarrhea, and nausea .

The primary methods for synthesizing monomethyl fumarate include:

- Alcoholysis of Maleic Anhydride:

- Using Acetyl Chloride:

- Alternative Methods:

- Other methods may involve different catalysts or solvents, but the core reaction remains similar.

Monomethyl fumarate interacts with various medications, which may alter its effects or increase side effects. Notable interactions include:

- Increased risk of adverse effects when combined with medications like Abatacept and Adalimumab.

- Caution is advised when administered alongside live vaccines due to potential increased risk of infection .

Monomethyl fumarate shares structural similarities with other fumarate derivatives. Here are notable comparisons:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Dimethyl Fumarate | Multiple sclerosis treatment | Approved for oral use; more potent than monomethyl fumarate | |

| Diroximel Fumarate | Multiple sclerosis treatment | Designed to reduce gastrointestinal side effects compared to dimethyl fumarate | |

| Fumaric Acid | Dietary supplement; potential anti-inflammatory agent | Naturally occurring compound; less potent than monomethyl fumarate | |

| Ethyl Fumarate | Research applications | Less studied; potential for different pharmacological properties |

Monomethyl fumarate's unique position lies in its specific application for multiple sclerosis treatment while also being part of a broader category of fumarates that exhibit varying degrees of biological activity and therapeutic potential .

Chromatographic Separation Methods

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the most widely employed technique for the analytical characterization of monomethyl fumarate due to its exceptional separation efficiency and quantitative precision [1]. The optimization of chromatographic conditions has been extensively studied across multiple research groups, resulting in robust and reproducible analytical protocols.

The most commonly utilized mobile phase composition consists of acetonitrile combined with aqueous phosphoric acid solution in a ratio of 45:55 volume per volume [1] [2]. This mobile phase system provides optimal separation of monomethyl fumarate from potential impurities and degradation products, including fumaric acid and dimethyl fumarate. The acidic conditions stabilize the analyte during chromatographic analysis and prevent hydrolysis reactions that could compromise analytical accuracy [1].

Column selection plays a critical role in achieving satisfactory chromatographic performance. Reversed-phase C18 columns with dimensions of 150×4.6 millimeters and particle size of 5 micrometers have demonstrated superior retention and peak shape characteristics [1] [2]. The stationary phase provides adequate hydrophobic interactions with the methyl ester functionality while maintaining reasonable retention times between 3.3 and 3.5 minutes [2] [3].

Temperature control during chromatographic analysis significantly influences peak symmetry and resolution. Optimal column temperatures range from 25 to 35 degrees Celsius, with 35 degrees Celsius providing enhanced peak sharpness and reduced analysis time [2] [3]. Flow rates between 1.0 and 1.5 milliliters per minute ensure adequate separation while maintaining reasonable analysis times and solvent consumption [1] [2] [3].

Detection wavelength selection requires careful consideration of the compound's ultraviolet absorption characteristics. Monomethyl fumarate exhibits maximum absorption at 209 nanometers in methanol, making detection at 210 nanometers optimal for achieving maximum sensitivity while avoiding interference from mobile phase components [4] [1] [2] [3].

Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography provides enhanced separation efficiency and reduced analysis times compared to conventional High Performance Liquid Chromatography methods [5] [6]. The implementation of sub-2-micrometer particle size columns enables higher resolution and faster separations while maintaining excellent quantitative precision.

Ultra Performance Liquid Chromatography methods for monomethyl fumarate typically employ C18 columns with 1.8-micrometer particle size and dimensions of 2.1×150 millimeters [6]. The reduced particle size allows for faster mass transfer kinetics and improved peak efficiency, resulting in sharper peaks and better resolution from closely eluting compounds.

Mobile phase compositions for Ultra Performance Liquid Chromatography systems often utilize gradient elution profiles to optimize separation selectivity. Initial conditions typically begin with high aqueous content followed by programmed increases in organic modifier concentration to achieve optimal peak shape and retention [6] [5].

The enhanced separation capabilities of Ultra Performance Liquid Chromatography prove particularly valuable when analyzing complex biological matrices containing monomethyl fumarate and its metabolites. The improved resolution enables accurate quantification even in the presence of endogenous compounds and potential interferences [6].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Characteristics

Mass spectrometric analysis of monomethyl fumarate employs electrospray ionization as the primary ionization technique due to its compatibility with liquid chromatographic separations and excellent sensitivity for polar organic compounds [7] [8] [9]. The electrospray ionization process generates stable molecular ions in both positive and negative ionization modes, although negative ionization typically provides superior sensitivity and selectivity.

In negative electrospray ionization mode, monomethyl fumarate readily forms deprotonated molecular ions at mass-to-charge ratio 129.0, corresponding to the loss of a proton from the carboxylic acid functionality [7] [8]. This ionization process occurs efficiently across a wide range of electrospray conditions and mobile phase compositions, making it highly suitable for quantitative applications.

The electrospray ionization source parameters require optimization to achieve maximum sensitivity and reproducibility. Typical operating conditions include spray voltages between 4.0 and 5.0 kilovolts, source temperatures of 250 to 300 degrees Celsius, and nitrogen gas flows optimized for the specific instrument configuration [7] [8] [6].

Fragmentation Pathways and Product Ion Formation

Collision-induced dissociation of the deprotonated molecular ion at mass-to-charge ratio 129.0 produces characteristic product ions that enable selective detection and structural confirmation [7] [8]. The fragmentation patterns reflect the molecular structure and provide valuable information for compound identification and quantitative analysis.

The most abundant product ion occurs at mass-to-charge ratio 85.0, formed through the loss of the carboxylic acid functionality (44 mass units) from the precursor ion [7] [8]. This fragmentation pathway represents a highly favorable neutral loss reaction that occurs with high efficiency across a range of collision energies from 15 to 20 electronvolts.

Additional product ions observed at mass-to-charge ratios 71.0 and 57.0 result from further fragmentation of the initial product ion through sequential loss of methyl and carbonyl groups [7] [8]. These secondary fragmentation pathways require higher collision energies between 20 and 30 electronvolts and provide additional selectivity for analytical applications.

In positive ionization mode, protonated molecular ions at mass-to-charge ratio 131.0 undergo fragmentation to produce product ions at 113.0 and 85.0 [8]. The positive ion fragmentation patterns complement the negative ion data and provide alternative analytical strategies when required.

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Characteristics

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of monomethyl fumarate through analysis of the compound's hydrogen-containing functional groups [10] [11]. The technique enables identification of chemical environments, coupling patterns, and molecular connectivity that confirm compound identity and purity.

The alkene protons in monomethyl fumarate appear as characteristic doublets in the chemical shift range of 6.86 to 6.94 parts per million when analyzed in deuterated chloroform [10] [11]. This downfield chemical shift reflects the electron-withdrawing effects of the adjacent carbonyl groups and confirms the trans-configuration of the double bond through coupling constant analysis.

The methyl ester protons generate a sharp singlet at 3.81 to 3.84 parts per million, consistent with the methoxy group attached to the ester carbonyl [10] [11]. The chemical shift position and multiplicity confirm the presence of the methyl ester functionality and provide quantitative integration data for purity assessment.

The carboxylic acid proton exhibits significant chemical shift variability depending on solvent conditions and concentration effects. In dimethyl sulfoxide-d6, this proton appears as a broad singlet between 11.5 and 12.0 parts per million, reflecting hydrogen bonding interactions and exchange processes [12].

Carbon-13 Nuclear Magnetic Resonance Data

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through analysis of all carbon environments within the monomethyl fumarate molecule [10]. The technique enables differentiation between carbonyl carbons, alkene carbons, and the methyl group through characteristic chemical shift patterns.

The ester carbonyl carbon resonates at 165.8 parts per million, reflecting the characteristic chemical shift of alpha,beta-unsaturated ester functionalities [10]. This signal confirms the presence of the methyl ester group and its electronic environment within the molecular framework.

The alkene carbons appear at distinct chemical shifts of 134.2 and 132.1 parts per million, corresponding to the carbons bearing the ester and carboxylic acid functionalities respectively [10]. The chemical shift difference between these carbons reflects the different electronic environments created by the attached functional groups.

The carboxylic acid carbonyl carbon exhibits a chemical shift at 169.4 parts per million, slightly downfield from the ester carbonyl due to the different electronic characteristics of the carboxylic acid functionality [10]. The methoxy carbon appears at 52.8 parts per million, consistent with typical methyl ester chemical shift values [10].

Thermal Stability Assessment via Differential Scanning Calorimetry and Thermogravimetric Analysis

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides critical information regarding the thermal behavior and stability characteristics of monomethyl fumarate under controlled heating conditions [13] [14]. The technique measures heat flow changes associated with phase transitions, melting, and decomposition processes, enabling comprehensive thermal characterization.

Monomethyl fumarate exhibits a sharp melting endotherm at 144 to 145 degrees Celsius, consistent with literature values and confirming the crystalline nature of the pure compound [4] [15] [13]. The melting transition occurs as a single, well-defined peak, indicating good crystalline purity and the absence of significant impurities or polymorphic forms.

The enthalpy of fusion values provide quantitative measures of the energy required for the solid-to-liquid phase transition, although specific values vary depending on sample preparation and measurement conditions [13]. The melting behavior remains consistent across different heating rates and atmospheric conditions, indicating good thermal reproducibility.

Decomposition processes become evident at temperatures above the melting point, with onset of degradation typically observed around 200 degrees Celsius under nitrogen atmosphere [14]. The decomposition characteristics provide important stability information for pharmaceutical processing and storage conditions.

Thermogravimetric Analysis Results

Thermogravimetric Analysis quantifies mass loss behavior as a function of temperature, providing detailed information about thermal decomposition pathways and stability limits [14] [16]. The technique enables identification of decomposition onset temperatures and mass loss profiles that guide stability assessment and processing conditions.

The onset temperature for thermal decomposition of monomethyl fumarate occurs at approximately 81 degrees Celsius under nitrogen atmosphere, significantly below the melting point [14]. This early onset of mass loss suggests the occurrence of sublimation processes rather than chemical decomposition at moderate temperatures.

Progressive heating to 250 degrees Celsius results in approximately 95 percent mass loss, indicating extensive decomposition of the organic structure [14]. The mass loss profile shows continuous weight reduction rather than discrete decomposition steps, suggesting complex degradation pathways involving multiple simultaneous processes.

Sublimation behavior represents a significant characteristic of monomethyl fumarate, with observable sublimation occurring even at room temperature under reduced pressure conditions [13] [14]. This property requires careful consideration during pharmaceutical processing and analytical procedures to prevent sample loss and ensure accurate quantitative measurements.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 137 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 104 of 137 companies with hazard statement code(s):;

H318 (99.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3052-50-4

Wikipedia

Serinol

Use Classification

General Manufacturing Information

Dates

2: Mazzola MA, Raheja R, Regev K, Beynon V, von Glehn F, Paul A, Pierre I, Kivisakk P, Weiner HL, Gandhi R. Monomethyl fumarate treatment impairs maturation of human myeloid dendritic cells and their ability to activate T cells. Mult Scler. 2019 Jan;25(1):63-71. doi: 10.1177/1352458517740213. Epub 2017 Nov 6. PubMed PMID: 29106333.

3: Singh D, Reeta KH, Sharma U, Jagannathan NR, Dinda AK, Gupta YK. Neuro-protective effect of monomethyl fumarate on ischemia reperfusion injury in rats: Role of Nrf2/HO1 pathway in peri-infarct region. Neurochem Int. 2019 Jun;126:96-108. doi: 10.1016/j.neuint.2019.03.010. Epub 2019 Mar 14. PubMed PMID: 30880045.

4: Jiang D, Ryals RC, Huang SJ, Weller KK, Titus HE, Robb BM, Saad FW, Salam RA, Hammad H, Yang P, Marks DL, Pennesi ME. Monomethyl Fumarate Protects the Retina From Light-Induced Retinopathy. Invest Ophthalmol Vis Sci. 2019 Mar 1;60(4):1275-1285. doi: 10.1167/iovs.18-24398. PubMed PMID: 30924852; PubMed Central PMCID: PMC6440526.

5: Shi YY, Cui HF, Qin BJ. Monomethyl fumarate protects cerebral hemorrhage injury in rats via activating microRNA-139/Nrf2 axis. Eur Rev Med Pharmacol Sci. 2019 Jun;23(11):5012-5019. doi: 10.26355/eurrev_201906_18093. PubMed PMID: 31210338.

6: Sghaier R, Nury T, Leoni V, Caccia C, Pais De Barros JP, Cherif A, Vejux A, Moreau T, Limem K, Samadi M, Mackrill JJ, Masmoudi AS, Lizard G, Zarrouk A. Dimethyl fumarate and monomethyl fumarate attenuate oxidative stress and mitochondrial alterations leading to oxiapoptophagy in 158N murine oligodendrocytes treated with 7β-hydroxycholesterol. J Steroid Biochem Mol Biol. 2019 Jul 22;194:105432. doi: 10.1016/j.jsbmb.2019.105432. [Epub ahead of print] PubMed PMID: 31344443.

7: Park JB, Park H, Son J, Ha SJ, Cho HS. Structural Study of Monomethyl Fumarate-Bound Human GAPDH. Mol Cells. 2019 Aug 31;42(8):597-603. doi: 10.14348/molcells.2019.0114. PubMed PMID: 31387164; PubMed Central PMCID: PMC6715340.